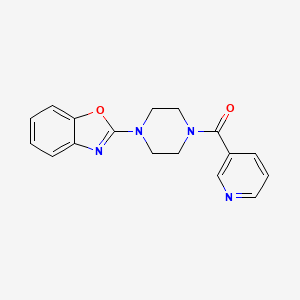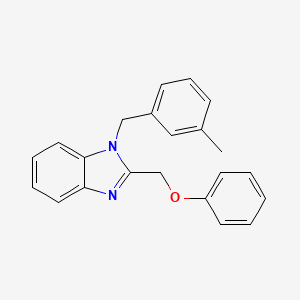
(4-Benzooxazol-2-ylpiperazin-1-yl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is a heterocyclic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a pyridine-3-carbonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Piperazine Substitution: The benzoxazole core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted benzoxazole.
Pyridine-3-Carbonyl Substitution: Finally, the piperazine-substituted benzoxazole is reacted with pyridine-3-carbonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
Pyridine Derivatives: Compounds like 2-(pyridin-2-yl)benzoxazole share structural similarities and may exhibit comparable biological activities.
Uniqueness
2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is unique due to its specific combination of a benzoxazole core, piperazine ring, and pyridine-3-carbonyl group, which together contribute to its distinct biological properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H16N4O2 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H16N4O2/c22-16(13-4-3-7-18-12-13)20-8-10-21(11-9-20)17-19-14-5-1-2-6-15(14)23-17/h1-7,12H,8-11H2 |
Clé InChI |
SDNDQIYIVPZQMM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11500698.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11500699.png)
![Ethyl 3-(4-methylphenyl)-3-[(phenylsulfonyl)amino]propanoate](/img/structure/B11500703.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B11500707.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide](/img/structure/B11500710.png)

![2'-amino-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11500722.png)
![8,9-diethoxy-4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11500725.png)
![5-[(2-methylphenoxy)methyl]-4-phenyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11500726.png)
![N-[3-(2-fluorophenyl)-2-phenylpropyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11500729.png)
![3-[(3-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11500735.png)
![ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B11500736.png)
![N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11500738.png)
![1H,5H-Pyrazolo[1,2-a][1,2,4]triazole-1-thione, tetrahydro-2-phenyl-3-(3-pyridinyl)-](/img/structure/B11500753.png)
